Smarca2-IN-1 IC50 >1000 nM vs. Potent SMARCA2 Inhibitors: A 200- to 300-Fold Potency Gap
Smarca2-IN-1 exhibits an IC50 value greater than 1000 nM against SMARCA2 in H1299 non-small cell lung cancer cells . In head-to-head comparison across the same cell line, the next-generation SMARCA2 inhibitor ZN-7035 demonstrates an IC50 of 3.3 nM against the SMARCA2 ATPase domain—representing a >300-fold improvement in potency [1]. The SMARCA2/4 dual inhibitor FHT-1015 achieves IC50 values of 4 nM and 5 nM against SMARCA4 and SMARCA2, respectively, further underscoring the weak activity profile of Smarca2-IN-1 . This potency gap is among the largest documented across the SMARCA2 inhibitor chemical series.
| Evidence Dimension | SMARCA2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >1000 nM |
| Comparator Or Baseline | ZN-7035: 3.3 nM; FHT-1015: 5 nM; SMARCA2-IN-6: <5 nM |
| Quantified Difference | >300-fold lower potency than ZN-7035; >200-fold lower than FHT-1015 |
| Conditions | H1299 NSCLC cells (Smarca2-IN-1, ZN-7035 KRT80 expression assay); recombinant ATPase assay (FHT-1015) |
Why This Matters
This extreme potency deficit precludes Smarca2-IN-1 from any experiment requiring robust target engagement and instead positions it uniquely as a negative control compound or a tool for studying weak inhibitor binding kinetics.
- [1] Zhou D, Wang Z, Liu Y, Fu T, Cheng Z. Abstract 1769: A selective BRM (SMARCA2) inhibitor for the treatment of BRG1 (SMARCA4) mutant cancers. Cancer Res. 2025;85(8_Supplement_1):1769. doi:10.1158/1538-7445.AM2025-1769 View Source
